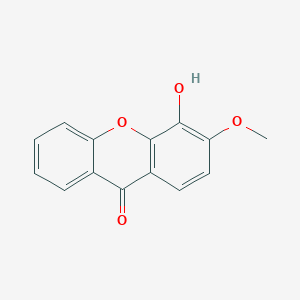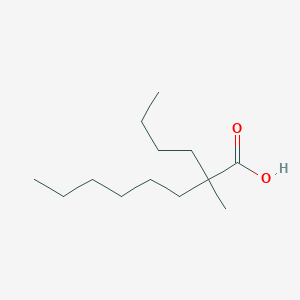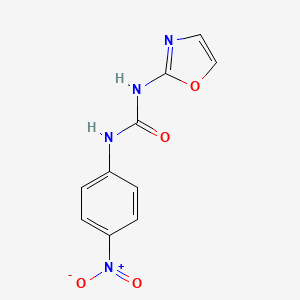
Urea, N-(4-nitrophenyl)-N'-2-oxazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- is a compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry. The presence of the 4-nitrophenyl and 2-oxazolyl groups in the molecule imparts unique characteristics that can be exploited for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-(4-nitrophenyl)-N’-2-oxazolyl-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 4-nitrophenyl isocyanate with 2-oxazolylamine under mild conditions can yield the desired product .
Another method involves the reaction of amines with 4-nitrophenyl-N-benzyl carbamate followed by hydrogenation . This method is efficient and provides high yields of the desired urea derivative.
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its derivatives to generate the necessary isocyanates or carbamoyl chlorides . due to environmental and safety concerns, alternative methods such as the use of potassium isocyanate in water without organic co-solvents are being explored .
Chemical Reactions Analysis
Types of Reactions
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The oxazolyl group can participate in nucleophilic substitution reactions.
Hydrogenation: The nitro group can be hydrogenated to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as alkyl halides and bases are used.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are employed.
Major Products
The major products formed from these reactions include amino derivatives, substituted oxazolyl compounds, and reduced urea derivatives.
Scientific Research Applications
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazolyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-N’-benzylurea: Similar structure but with a benzyl group instead of an oxazolyl group.
N-(4-nitrophenyl)-N’-methylurea: Contains a methyl group instead of an oxazolyl group.
Uniqueness
Urea, N-(4-nitrophenyl)-N’-2-oxazolyl- is unique due to the presence of the oxazolyl group, which imparts distinct chemical reactivity and biological activity compared to other N-substituted ureas. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
35629-51-7 |
|---|---|
Molecular Formula |
C10H8N4O4 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-(1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C10H8N4O4/c15-9(13-10-11-5-6-18-10)12-7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
InChI Key |
NFNMBVGVKBNQEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


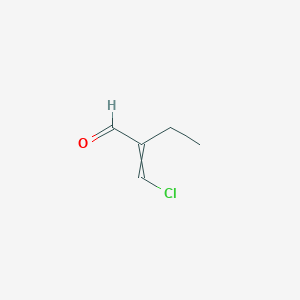
![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
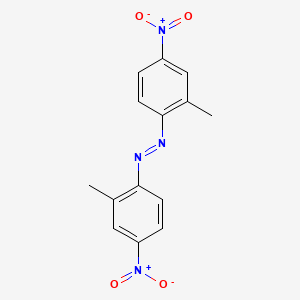
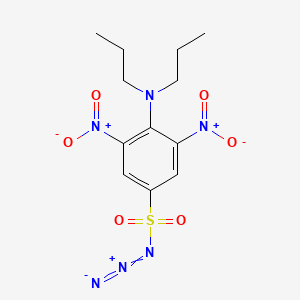
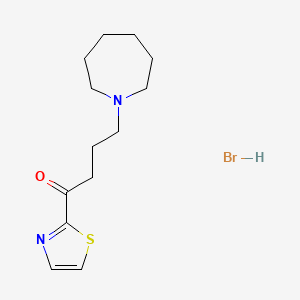

methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
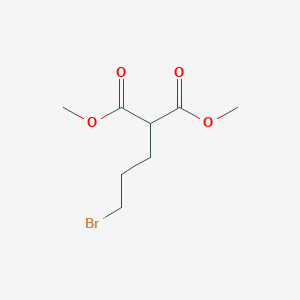
![2-[(E)-2-phenylethenyl]benzo[c]phenanthrene](/img/structure/B14679803.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
